Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and esterification. One common approach starts with the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring, followed by difluoromethylation using reagents such as ClCF2H or difluorocarbene . The final step involves esterification with ethyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The pyrazolo[3,4-b]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylate: Similar in structure but lacks the cyclopropyl group.
Ethyl 2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains a triazole ring instead of the pyrazolo[3,4-b]pyridine moiety.
Uniqueness
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its combination of a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19F2N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H19F2N5O2/c1-3-27-14(26)9-25-18-15(16(23-25)10-4-5-10)12(17(19)20)6-13(22-18)11-7-21-24(2)8-11/h6-8,10,17H,3-5,9H2,1-2H3 |
InChI Key |
BQSFTNJYDOEOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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